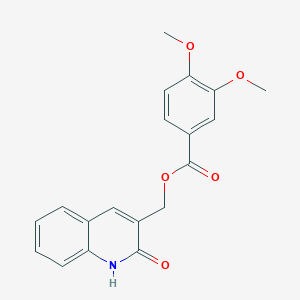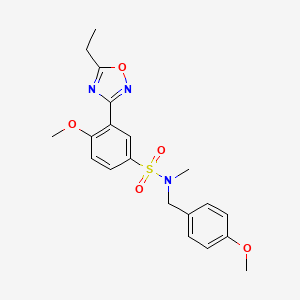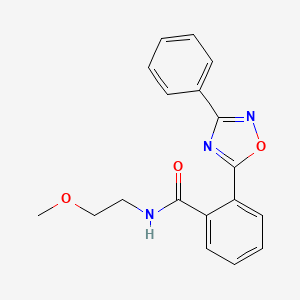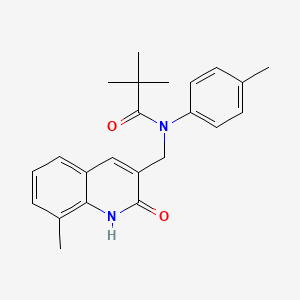
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as VU6005649, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pivalamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves binding to a specific site on the mGluR5 receptor, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This is important for learning and memory processes. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide in lab experiments is its selectivity for the mGluR5 receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
The potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide are still being explored, and there are several future directions for research. One area of interest is the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of more potent and selective compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
This compound is a promising small molecule with potential therapeutic applications in the field of neuroscience. Its mechanism of action involves binding to the mGluR5 receptor and enhancing its response to glutamate, resulting in increased signaling through this pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for neurological disorders.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been described in detail in a research article by Rook et al. (2019). The synthesis involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride and p-toluidine in the presence of triethylamine and 1,4-dioxane. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been investigated for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-11-19(12-10-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQEKIKIGSZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


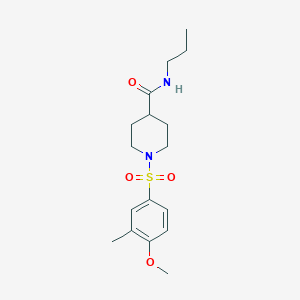
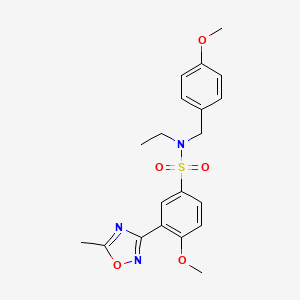
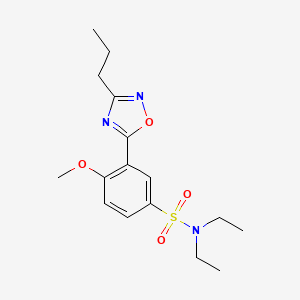

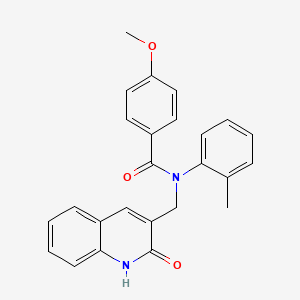


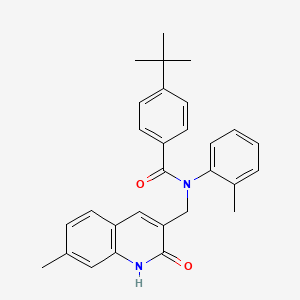
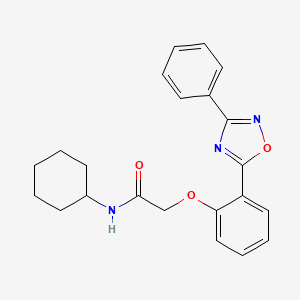
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
